molecular formula C24H34O15 B1631305 Glomeratose A

Glomeratose A

Cat. No. B1631305
M. Wt: 562.5 g/mol
InChI Key: PQHNJDATPYXLIX-JKCNAQEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glomeratose A is a natural product found in Polygala karensium, Polygala glomerata, and Polygala sibirica with data available.

Scientific Research Applications

Utilization in Parasitoid Longevity

Glomeratose A, found in nectar and honeydew, plays a significant role in the longevity of certain hymenopteran parasitoids like Cotesia glomerata. Research indicates that sugars such as sucrose, glucose, and fructose, which include this compound, can significantly extend the lifespan of these parasitoids compared to water-only conditions. This is crucial for biological control programs targeting specific agricultural pests (Wäckers, 2001).

Prebiotic Activity

Studies on Pfaffia glomerata roots, known as "Brazilian ginseng," show that inulin-type fructans like this compound have potential prebiotic effects. The isolated inulin from these roots, when tested in vitro, significantly stimulated the growth of beneficial bacteria like Lactobacillus and Bifidobacterium, indicating its prebiotic nature (Caleffi et al., 2015).

Nutritional Analysis in Parasitoids

In addition to longevity studies, high-performance liquid chromatography (HPLC) analysis of sugar profiles, including this compound, provides insights into the nutritional state and feeding history of parasitoids like Cotesia glomerata. This methodology is key for understanding the nutritional physiology and energy status of these organisms in field studies (Steppuhn & Wäckers, 2004).

Structural and Functional Analysis

This compound's structure and function have been analyzed in various biochemical and structural studies, contributing to a deeper understanding of carbohydrate conformation and metabolism. This research is essential for advancing our knowledge in fields like biochemistry and molecular biology (Kobayashi et al., 2000).

properties

Molecular Formula

C24H34O15

Molecular Weight

562.5 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3/b5-4+/t14-,15-,17-,18-,19+,20-,22+,23-,24+/m1/s1

InChI Key

PQHNJDATPYXLIX-JKCNAQEDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glomeratose A
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Glomeratose A
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Glomeratose A
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Glomeratose A

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